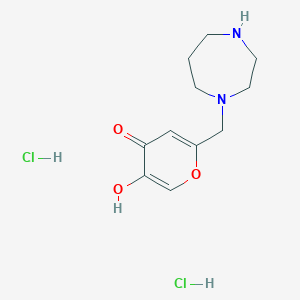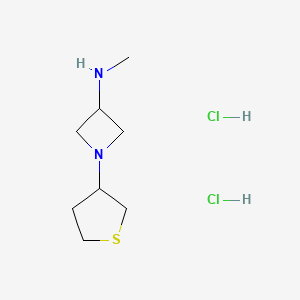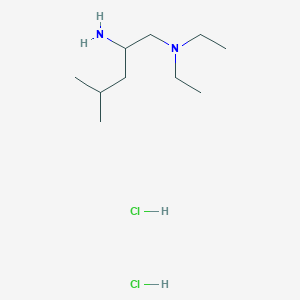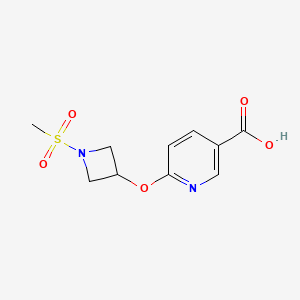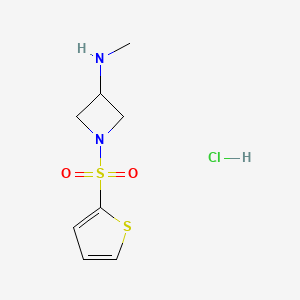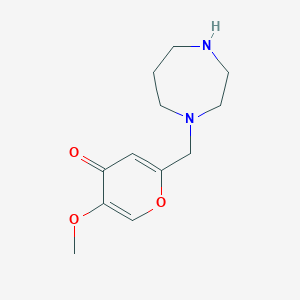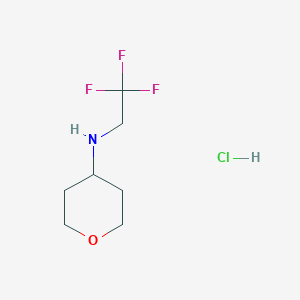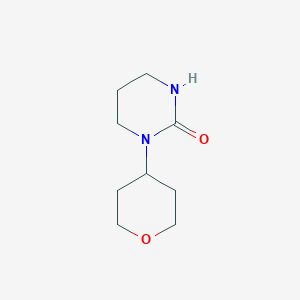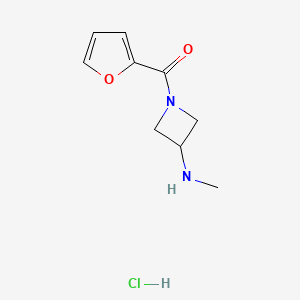
Chlorhydrate de (furan-2-yl)(3-(méthylamino)azétidin-1-yl)méthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane, y compris les composés furan-2-yl, sont reconnus pour leurs puissantes propriétés antibactériennes. Ils sont particulièrement efficaces contre les bactéries à Gram positif et à Gram négatif. L'inclusion du noyau furane dans la structure du composé est une stratégie de synthèse clé dans le développement de nouveaux médicaments antibactériens, ce qui peut contribuer à lutter contre la résistance microbienne .
Potentiel anticancéreux
La recherche a montré que les dérivés du furane peuvent jouer un rôle important dans le traitement du cancer. Par exemple, des études sur de nouvelles chalcones avec des groupes furan-2-yl ont montré des effets cytotoxiques contre les lignées cellulaires de carcinome pulmonaire (A549). Ces résultats suggèrent que les composés contenant du furane comme le chlorhydrate de (furan-2-yl)(3-(méthylamino)azétidin-1-yl)méthanone pourraient faire l'objet d'investigations plus approfondies pour leurs applications anticancéreuses potentielles .
Propriétés pharmacologiques
Le cycle furane est associé à un large éventail d'avantages pharmacologiques. Les composés contenant du furane ont été utilisés comme médicaments dans diverses pathologies en raison de leurs propriétés biologiques et pharmacologiques diverses. Ils comprennent des activités anti-ulcéreuses, diurétiques, relaxantes musculaires, anti-protozoaires, antivirales, anti-inflammatoires, analgésiques, antidépressives, anxiolytiques, anti-parkinsoniennes, anti-glaucomateuses, antihypertensives, anti-âge et anticancéreuses .
Conception et synthèse de médicaments
Les dérivés du furane sont essentiels dans le domaine de la chimie médicinale pour la conception et la synthèse de médicaments. La polyvalence structurelle des composés du furane permet une multitude de voies de synthèse et de réactions structurelles, offrant un large éventail de possibilités pour la création d'agents pharmaceutiques efficaces et sûrs .
Résistance antimicrobienne
Le problème permanent de la résistance antimicrobienne est une préoccupation mondiale. Les dérivés du furane, en raison de leur complexité structurelle et de leur réactivité, offrent une voie prometteuse pour le développement de nouveaux composés antimicrobiens avec des mécanismes d'action distincts, ce qui est essentiel pour traiter les infections multirésistantes .
Investigations mécanistiques moléculaires
Les composés furan-2-yl ont fait l'objet d'investigations mécanistiques moléculaires pour comprendre leur activité contre diverses maladies. Par exemple, des études de docking moléculaire et différentes techniques moléculaires ont été utilisées pour étudier l'activité et l'effet des chalcones contenant du furane sur l'apoptose des lignées cellulaires cancéreuses .
Mécanisme D'action
Target of Action
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is a derivative of furan, which has been found to have significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They are employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the antibacterial activity of furan derivatives , it can be inferred that the compound likely leads to the inhibition of bacterial growth and proliferation.
Analyse Biochimique
Biochemical Properties
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of understanding its metabolic profile for drug development .
Transport and Distribution
The transport and distribution of Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic potential .
Subcellular Localization
Furan-2-yl(3-(methylamino)azetidin-1-yl)methanone hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, influencing its biochemical interactions and therapeutic effects .
Propriétés
IUPAC Name |
furan-2-yl-[3-(methylamino)azetidin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDPPNXGQPFMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


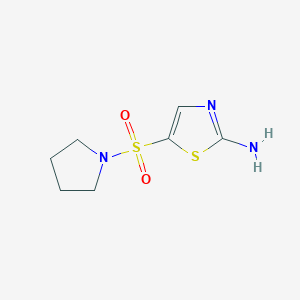
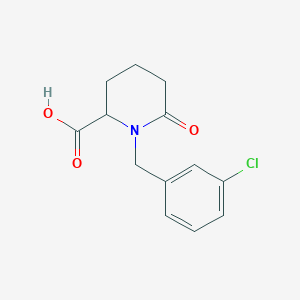
![4-(azetidin-3-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1473144.png)
